BENZYL 4-BENZYLOXYBENZOATE
Overview
Description
Benzyl 4-benzyloxybenzoate: is an organic compound with the molecular formula C21H18O3 . It is a derivative of benzoic acid and is characterized by the presence of a benzyl group and a benzyloxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 4-benzyloxybenzoate can be synthesized through the benzylation of 4-hydroxybenzoic acid with benzyl bromide. The reaction typically involves the use of a base such as potassium carbonate (K2CO3) and a phase transfer catalyst to facilitate the reaction. The reaction conditions often include heating under reflux to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-benzyloxybenzoate undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be reduced to form benzyl alcohol derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Brominated benzyl derivatives.
Scientific Research Applications
Chemistry: Benzyl 4-benzyloxybenzoate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its unique structure allows for the exploration of novel pharmacophores and drug delivery systems.
Industry: this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of cosmetics and personal care products due to its stability and reactivity.
Mechanism of Action
The mechanism of action of benzyl 4-benzyloxybenzoate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, which influence the compound’s reactivity and binding affinity. The pathways involved include the activation of aromatic rings and the stabilization of transition states during chemical reactions.
Comparison with Similar Compounds
4-Benzyloxybenzoic acid: A closely related compound with similar reactivity but different functional groups.
Benzyl benzoate: Shares the benzyl group but lacks the benzyloxy group, leading to different chemical properties.
4-Benzyloxybutyric acid: Another derivative with a different carbon chain length, affecting its reactivity and applications.
Uniqueness: Benzyl 4-benzyloxybenzoate is unique due to the presence of both benzyl and benzyloxy groups, which confer distinct chemical properties and reactivity. This dual functionality allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
benzyl 4-phenylmethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c22-21(24-16-18-9-5-2-6-10-18)19-11-13-20(14-12-19)23-15-17-7-3-1-4-8-17/h1-14H,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLKDVGMXNZCQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30204998 | |
Record name | Benzyl p-(benzyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30204998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56442-22-9 | |
Record name | Phenylmethyl 4-(phenylmethoxy)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56442-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl p-(benzyloxy)benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056442229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 56442-22-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141837 | |
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Record name | Benzyl p-(benzyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30204998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl p-(benzyloxy)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.696 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Benzyl p-(benzyloxy)benzoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YU76GHP4Z | |
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